molecular formula C11H16O2 B2508617 2,2-Dimethyl-3-phenoxypropan-1-ol CAS No. 1991-46-4

2,2-Dimethyl-3-phenoxypropan-1-ol

Cat. No.: B2508617
CAS No.: 1991-46-4
M. Wt: 180.247
InChI Key: IPJWLTAUNUZLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-phenoxypropan-1-ol is an organic compound with the molecular formula C11H16O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of a phenoxy group attached to a propanol backbone, with two methyl groups at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-phenoxypropan-1-ol can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropanal with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxypropanol derivatives.

Scientific Research Applications

2,2-Dimethyl-3-phenoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-phenoxypropan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and aromatic binding sites.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a phenoxy group.

    2,2-Dimethyl-3-methoxypropan-1-ol: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

2,2-Dimethyl-3-phenoxypropan-1-ol is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,2-dimethyl-3-phenoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,8-12)9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJWLTAUNUZLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.